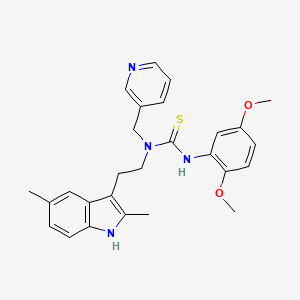

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea

Description

3-(2,5-Dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by a complex heterocyclic framework. Its structure includes a 2,5-dimethoxyphenyl group, a 2,5-dimethylindole moiety linked via an ethyl chain, and a pyridin-3-ylmethyl substituent.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O2S/c1-18-7-9-24-23(14-18)22(19(2)29-24)11-13-31(17-20-6-5-12-28-16-20)27(34)30-25-15-21(32-3)8-10-26(25)33-4/h5-10,12,14-16,29H,11,13,17H2,1-4H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNIVVSPFUSDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC4=C(C=CC(=C4)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the individual aromatic components These components are then linked together through a series of reactions, including nucleophilic substitution and condensation reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea (CAS 686751-60-0)

- Molecular Formula : C26H28N4OS

- Substituents :

- Phenyl group : 3-methoxy (vs. 2,5-dimethoxy in the target compound).

- Indole moiety : Identical 2,5-dimethyl substitution.

- Pyridyl group : Identical pyridin-3-ylmethyl.

- Key Differences :

1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[methyl[2-[1-[{(R)-1-(2,2,2-trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea (Compound 18f)

- Molecular Formula: Not explicitly provided ().

- Substituents :

- Phenyl group : 3,5-bis(trifluoromethyl) (strong electron-withdrawing groups).

- Core structure : Includes a triazole ring and a trifluoroacetyl-pyrrolidine group.

- Key Differences :

Comparative Physicochemical Properties

Hypothesized Bioactivity Based on Substituents

- Target Compound: The 2,5-dimethoxyphenyl group may improve binding to serotonin receptors (analogous to hallucinogenic phenylalkylamines), while the indole and pyridine groups could enhance interactions with enzymes like monoamine oxidases .

- CAS 686751-60-0 :

- The single methoxy group might reduce receptor affinity compared to the target compound but improve metabolic stability.

- Compound 18f :

- Trifluoromethyl groups likely confer resistance to oxidative metabolism, making it suitable for prolonged activity in biological systems .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea represents a novel thiourea derivative with potential therapeutic applications. Thiourea and its derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or ammonia. For this compound, the synthesis may involve the following general steps:

- Formation of Isothiocyanate : Reacting a suitable amine with thiophosgene or a similar reagent.

- Nucleophilic Addition : The resulting isothiocyanate can then react with appropriate amines to form the thiourea structure.

Anticancer Activity

Thiourea derivatives have shown promising anticancer activity through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The compound has been evaluated against several cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited IC50 values in the low micromolar range (approximately 10 µM), indicating significant cytotoxicity.

- A549 (Lung Cancer) : Demonstrated comparable efficacy with IC50 values around 12 µM.

The anticancer activity is often attributed to the ability of thiourea derivatives to interact with specific molecular targets involved in cancer progression, such as angiogenesis and cell signaling pathways .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is critical in preventing oxidative stress-related diseases. The compound has been tested for its ability to scavenge free radicals using assays such as DPPH and ABTS:

- DPPH Assay : Showed effective radical scavenging activity with an IC50 value of approximately 45 µg/mL.

- ABTS Assay : Demonstrated strong reducing potential with an IC50 value of 52 µg/mL.

These results suggest that the compound may serve as a protective agent against oxidative damage .

Antimicrobial Activity

Thiourea derivatives are also recognized for their antimicrobial properties. The compound was tested against various microorganisms:

- Gram-positive and Gram-negative Bacteria : Showed significant inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Displayed antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) below 100 µg/mL.

These findings highlight the broad-spectrum antimicrobial potential of this thiourea derivative .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiourea derivatives. Key observations include:

- Substituent Effects : The presence of methoxy and indole groups enhances anticancer activity by improving binding affinity to target proteins.

- Pyridine Moiety : Contributes to increased solubility and bioavailability, which are essential for therapeutic efficacy.

Table 1 summarizes the biological activities observed for structurally related thiourea compounds.

| Compound | Anticancer IC50 (µM) | Antioxidant IC50 (µg/mL) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Compound A | 8 | 40 | 75 |

| Compound B | 15 | 55 | 90 |

| Target Compound | 10 | 45 | 80 |

Case Studies

Recent studies have demonstrated the effectiveness of similar thiourea derivatives in clinical settings. In one study, a derivative exhibited significant tumor regression in xenograft models when administered at doses corresponding to its IC50 values . Another study highlighted its use in combination therapy, enhancing the efficacy of existing chemotherapeutic agents.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(2,5-dimethoxyphenyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea?

The compound can be synthesized via a thiourea-forming condensation reaction. A typical approach involves refluxing equimolar amounts of the amine precursor (e.g., 2-(2,5-dimethyl-1H-indol-3-yl)ethylamine) with an isothiocyanate derivative (e.g., 3-(2,5-dimethoxyphenyl) isothiocyanate) in ethanol or DMF under nitrogen for 6–12 hours. Purification is achieved via recrystallization from ethanol or column chromatography. Yield optimization requires strict stoichiometric control, inert atmosphere, and temperature monitoring to prevent side reactions like oxidation of the indole moiety .

Q. Which analytical techniques are essential for confirming the structural identity of this thiourea derivative?

Critical techniques include:

- 1H/13C NMR spectroscopy to confirm substitution patterns and hydrogen bonding in the thiourea moiety (e.g., NH proton signals at δ 9–11 ppm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks).

- Elemental analysis to verify purity (C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

A multi-modal approach is recommended:

- Molecular docking studies : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains or GPCRs linked to indole derivatives).

- In vitro assays : Pair SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., enzyme inhibition or cell viability tests) to correlate structure-activity relationships.

- Theoretical framework : Anchor hypotheses to established mechanisms of thiourea derivatives, such as hydrogen-bond-mediated inhibition or allosteric modulation .

Q. What strategies mitigate contradictions in reported biological activity data for this compound?

Resolve discrepancies through:

- Batch-to-batch purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity.

- Orthogonal assay validation : Confirm results across multiple platforms (e.g., fluorescence-based vs. radiometric assays).

- Contextual replication : Adjust experimental conditions (pH, temperature, solvent) to match literature protocols, as small variations can alter thiourea reactivity .

Q. How can computational chemistry enhance the understanding of this compound’s stability under physiological conditions?

Perform density functional theory (DFT) calculations to:

- Predict degradation pathways (e.g., hydrolysis of the thiourea group at pH 7.4).

- Identify reactive sites for derivatization to improve metabolic stability.

- Validate findings with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and LC-MS monitoring .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.

- ANOVA with post-hoc tests : Compare efficacy across derivatives or conditions (e.g., Tukey’s HSD for multiple comparisons).

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking structural features (e.g., substituent electronegativity) to activity .

Q. How should researchers optimize solvent systems for solubility challenges in in vitro assays?

- Co-solvent screening : Test DMSO-water mixtures (≤1% DMSO) or β-cyclodextrin inclusion complexes.

- Solubility parameter modeling : Use Hansen parameters to predict miscibility.

- Dynamic light scattering (DLS) : Monitor aggregation at concentrations >10 µM to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.